Bumadizone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[anilino(phenyl)carbamoyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFHHFTIRLFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate) | |
| Record name | Bumadizone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022698 | |
| Record name | Bumadizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3583-64-0 | |
| Record name | Bumadizone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3583-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bumadizone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bumadizone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumadizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bumadizone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMADIZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bumadizone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of bumadizone, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the primary synthetic pathway, identifies the key starting materials, and offers detailed experimental protocols for the synthesis of critical intermediates. Quantitative data is presented in a structured format for clarity. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for graph visualization.
Introduction
This compound, chemically known as butylmalonic acid mono-(1,2-diphenylhydrazide), is a pyrazolidinedione derivative that has been used for its analgesic, antipyretic, and anti-inflammatory properties. Understanding its synthesis is crucial for researchers involved in the development of related compounds and for professionals in the pharmaceutical industry. This guide details a common and effective pathway for the laboratory-scale synthesis of this compound.
This compound Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the preparation of a key intermediate, diethyl butylmalonate. This is followed by the condensation of this intermediate with 1,2-diphenylhydrazine (B7769752).
Overall Reaction:
The following sections provide detailed experimental procedures for each of these steps.
Experimental Protocols
Synthesis of Diethyl n-Butylmalonate
The initial step in the synthesis of this compound is the alkylation of diethyl malonate with n-butyl bromide to yield diethyl n-butylmalonate. A well-established and reliable method for this procedure is adapted from Organic Syntheses.
Reaction:
Materials and Equipment:
-
5-liter round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Absolute ethanol (B145695)
-
Sodium metal
-
Diethyl malonate
-
n-Butyl bromide
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-liter round-bottomed flask equipped with a mechanical stirrer and reflux condenser, 2.5 liters of absolute ethanol are placed. To this, 115 g (5 gram atoms) of clean sodium is added gradually through the condenser. The reaction can be vigorous; if necessary, the flask should be cooled with a water bath.[1]
-
Addition of Diethyl Malonate: The resulting sodium ethoxide solution is stirred and cooled to approximately 50°C. Subsequently, 825 g (5.15 moles) of diethyl malonate is added slowly via a separatory funnel.[1]
-
Alkylation: To the clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Cooling may be necessary if the reaction becomes too vigorous. This addition typically takes about two hours.[1]
-
Reflux: The reaction mixture is then heated to reflux and maintained until the solution is neutral to moist litmus (B1172312) paper, which generally requires about two hours.[1]
-
Work-up and Distillation: After reflux, the flask is set up for distillation, and the majority of the ethanol is removed by distillation over a steam or water bath (approximately 2 liters). The residue is treated with about 2 liters of water and shaken thoroughly. The upper layer, containing the crude diethyl n-butylmalonate, is separated.[1]
-
Purification: The crude ester is purified by vacuum distillation. The fraction boiling at 130-135°C at 20 mm Hg is collected.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | [1] |
| Boiling Point | 130-135°C @ 20 mmHg | [1] |
| Molar Mass | 216.27 g/mol |
Synthesis of this compound (Butylmalonic acid mono-(1,2-diphenylhydrazide))
The final step in the synthesis is the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine. This reaction involves the formation of an amide bond between one of the ester groups of diethyl butylmalonate and one of the nitrogen atoms of 1,2-diphenylhydrazine.
Reaction:
Materials and Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Diethyl n-butylmalonate
-
1,2-Diphenylhydrazine
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Sodium ethoxide or another suitable base (catalytic amount)
Procedure:
Note: A detailed, publicly available experimental protocol with specific quantitative data for this final step is not readily found in the searched literature. The following is a generalized procedure based on similar chemical transformations.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirring apparatus, equimolar amounts of diethyl n-butylmalonate and 1,2-diphenylhydrazine are dissolved in an anhydrous high-boiling point solvent such as toluene or xylene.
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium ethoxide, is added to the reaction mixture to facilitate the condensation.
-
Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent and washed with a dilute acid solution to remove any unreacted 1,2-diphenylhydrazine and base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the this compound synthesis process.
Caption: Synthetic pathway of this compound from starting materials.
Conclusion
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Bumadizone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed tables summarize key quantitative data, and experimental protocols for relevant assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological role.
Chemical Structure and Identification
This compound, with the IUPAC name 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid, is a synthetic compound belonging to the class of malonic acid derivatives.[1] Its chemical structure is characterized by a butylmalonic acid backbone linked to a 1,2-diphenylhydrazine (B7769752) moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid[1] |
| CAS Number | 3583-64-0[1] |
| Molecular Formula | C₁₉H₂₂N₂O₃[1] |
| Molecular Weight | 326.39 g/mol |
| SMILES | CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O[1] |
| InChI | InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 117-119 °C |
| Boiling Point | 487.4 °C at 760 mmHg |
| Solubility | Slightly soluble in DMSO and Methanol. |
| pKa (Strongest Acidic) | 4.35 |
| LogP | 4.01 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Inhibition of Prostaglandin (B15479496) Synthesis
As a non-selective COX inhibitor, this compound targets both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules.
Experimental Protocols
This section outlines general methodologies for key experiments related to the evaluation of this compound.
Synthesis of this compound (Conceptual)
A plausible synthesis would involve the reaction of butylmalonic acid with a suitable activating agent, followed by condensation with 1,2-diphenylhydrazine.
Protocol:
-
Activation: Butylmalonic acid is reacted with a chlorinating agent like thionyl chloride to form the more reactive acyl chloride.
-
Condensation: The resulting activated intermediate is then reacted with 1,2-diphenylhydrazine in an appropriate solvent, likely in the presence of a base to neutralize the generated HCl.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound against COX-1 and COX-2.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.
Quantitative Pharmacological Data
Conclusion
This compound is a well-characterized NSAID with a clear mechanism of action involving the non-selective inhibition of cyclooxygenase enzymes. Its chemical and physicochemical properties are established, providing a solid foundation for its use in pharmaceutical formulations. The provided conceptual experimental protocols offer a framework for the synthesis, characterization, and pharmacological evaluation of this compound and similar compounds. Further studies to determine its precise inhibitory constants against COX-1 and COX-2 would be valuable for a more complete understanding of its pharmacological profile.
References
Bumadizone: A Technical Overview of In Vivo Pharmacokinetics and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolic pathways of bumadizone in vivo. Due to the limited contemporary use of this drug, the available data is sparse. This document synthesizes the existing literature to offer a comprehensive resource for research and drug development professionals.
Pharmacokinetic Profile
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. The in vivo behavior of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption
Following oral administration, this compound is well absorbed from the gastrointestinal tract.
Distribution
Once absorbed, this compound is highly bound to plasma proteins. This high degree of protein binding can influence its distribution into tissues and its overall elimination half-life. The unbound fraction of the drug is the pharmacologically active portion.
Metabolism
This compound is primarily metabolized in the liver. While specific metabolites have not been extensively characterized in publicly available literature, it is hypothesized that its metabolic pathways are similar to those of structurally related compounds like phenylbutazone.
Excretion
The metabolites of this compound are excreted from the body through both renal and fecal routes.
Quantitative Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in humans is not well-documented in recent literature. However, one study has reported a peak plasma concentration (Cmax) value.
| Parameter | Value | Species | Dosage | Reference |
| Cmax (Peak Plasma Concentration) | 15.5 x 10⁻⁶ M | Human | 110 mg tablet | [1] |
Metabolic Pathways
The detailed metabolic pathways of this compound have not been fully elucidated. However, based on its chemical structure as a malonamide (B141969) derivative and its analogy to the well-studied NSAID phenylbutazone, a putative metabolic pathway can be proposed. This proposed pathway involves both Phase I and Phase II metabolic reactions.
Proposed Phase I Metabolism: Hydroxylation
It is likely that this compound undergoes Phase I hydroxylation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would involve the addition of hydroxyl (-OH) groups to the molecule, increasing its polarity. Potential sites for hydroxylation include the aromatic rings and the butyl side chain.
Proposed Phase II Metabolism: Glucuronidation
Following Phase I hydroxylation, the resulting metabolites are expected to undergo Phase II conjugation reactions, with glucuronidation being a major pathway. In this process, glucuronic acid is attached to the hydroxylated metabolites, forming highly water-soluble glucuronide conjugates that can be readily excreted in urine and bile.
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies. Several analytical methods have been developed for this purpose. Below is a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
RP-HPLC Method for the Determination of this compound
This method is suitable for the separation and quantification of this compound in the presence of its degradation products.[2]
3.1.1. Chromatographic Conditions
-
Column: Phenomenex C18[2]
-
Mobile Phase: A mixture of methanol, water, and acetonitrile (B52724) in a ratio of 20:30:50 (v/v/v).[2]
-
Flow Rate: 2 mL/min[2]
-
Detection: UV detection at a wavelength of 235 nm.
3.1.2. Sample Preparation (for plasma samples)
A specific sample preparation protocol for plasma was not detailed in the available literature for this particular HPLC method. A general procedure for plasma sample preparation for HPLC analysis of small molecules would typically involve:
-
Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuging the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collecting the supernatant containing the drug and its metabolites.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample.
-
Injection: Injecting the prepared sample into the HPLC system.
Conclusion
This technical guide consolidates the limited available information on the in vivo pharmacokinetics and metabolic pathways of this compound. While general characteristics such as good oral absorption and high plasma protein binding are known, there is a significant lack of detailed quantitative pharmacokinetic data. The metabolic pathway is proposed to involve hydroxylation and glucuronidation, based on the metabolism of structurally similar compounds. The provided HPLC protocol offers a validated method for the quantification of this compound in analytical and pharmacokinetic studies. Further research is required to fully elucidate the complete pharmacokinetic profile and metabolic fate of this compound in vivo.
References
A Technical Guide to the Solubility of Bumadizone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bumadizone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this non-steroidal anti-inflammatory drug (NSAID). This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols, and visualizes key concepts through diagrams.
Core Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound and its calcium salt in a range of organic solvents. It is important to note that precise quantitative data for this compound is not extensively available in publicly accessible literature. Much of the available information is qualitative or inferred from experimental procedures.
| Solvent | Compound Form | Solubility | Source |
| Methanol | This compound | Slightly soluble | LookChem[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | This compound | Slightly soluble | LookChem[1] |
| Ethanol (B145695) | This compound | ≥ 0.25 mg/mL (inferred) | Taha, E. (2021)[2] |
| Chloroform (B151607) | This compound | ≥ 0.25 mg/mL (inferred) | Taha, E. (2021)[2] |
| Ethanol (95%) | This compound Calcium | Miscible | Shah, A. N., et al.[3] |
| Acetone | This compound Calcium | Miscible | Shah, A. N., et al. |
| Propan-2-ol (Isopropanol) | This compound Calcium | Miscible | Shah, A. N., et al. |
Note on Data: The term "slightly soluble" is a qualitative descriptor and does not provide a specific concentration. The solubility in ethanol and chloroform is inferred from a protocol for the preparation of a 100 µg/mL stock solution, indicating that at least this concentration is achievable. "Miscible" indicates that the solute and solvent are soluble in all proportions. This data pertains to this compound Calcium, the salt form of the drug.
Experimental Protocols
The determination of solubility is a critical step in the pre-formulation and development of a pharmaceutical compound. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved drug. The concentration of the dissolved drug in the supernatant is then determined.
Apparatus and Reagents:
-
Erlenmeyer flasks with stoppers
-
Orbital shaker or wrist-action shaker
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
This compound reference standard
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)
Procedure:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaker within a constant temperature environment (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any undissolved solid, centrifuge the aliquot and then filter it through a syringe filter.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method against a standard curve prepared with the this compound reference standard.
-
Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or mol/L.
Kinetic Solubility Determination using UV-Vis Spectrophotometry
Kinetic solubility provides a measure of the concentration of a compound that can be achieved upon rapid dissolution from a concentrated stock solution.
Principle: A concentrated stock solution of the drug in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer or organic solvent, and the point at which precipitation occurs is detected by an increase in turbidity, measured by UV-Vis spectrophotometry.
Apparatus and Reagents:
-
96-well microplates
-
Multi-channel pipette
-
Plate reader with UV-Vis spectrophotometric capabilities
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mg/mL).
-
In a 96-well plate, serially dilute the this compound stock solution with the desired organic solvent.
-
Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600-800 nm) to establish a baseline.
-
The concentration at which a significant increase in absorbance (due to light scattering from precipitated particles) is observed is considered the kinetic solubility.
-
A standard curve of known concentrations of this compound in the same solvent system can be used for quantification.
Mandatory Visualizations
This compound's Mechanism of Action: COX Inhibition Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
References
Understanding the Anti-inflammatory Properties of Bumadizone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 1, 2025
Abstract
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties, historically utilized in some European nations for the management of rheumatic conditions such as rheumatoid arthritis and gout.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][3] Notably, this compound is reported to be metabolized to other active NSAIDs, including phenylbutazone (B1037) and oxyphenbutazone (B1678117), a characteristic that contributes to its pharmacological profile but also to a side-effect spectrum that has limited its contemporary use.[4] This guide provides a detailed examination of the anti-inflammatory properties of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing its core mechanism and metabolic pathways.
Core Mechanism of Action: Cyclooxygenase Inhibition
Like other NSAIDs, this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.
-
COX-1 is a constitutively expressed enzyme found in most tissues, including the gastrointestinal tract and platelets. It plays a crucial role in homeostatic functions such as protecting the stomach lining and maintaining renal blood flow.
-
COX-2 is typically expressed at low levels in normal tissue but is significantly upregulated by pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.
By inhibiting both COX-1 and COX-2, this compound reduces the synthesis of prostaglandins (like PGE2 and PGI2) at the site of inflammation, which alleviates pain and reduces swelling. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with non-selective NSAIDs. Some evidence suggests this compound may have a degree of selectivity for COX-2, which could theoretically offer a better gastrointestinal safety profile compared to other non-selective agents, though this is not well-quantified.
Pharmacology and Metabolism
This compound is administered orally and is well-absorbed from the gastrointestinal tract. It is highly bound to plasma proteins. A critical aspect of its pharmacology is its metabolism in the liver into other pharmacologically active compounds, namely phenylbutazone and its metabolite, oxyphenbutazone. This metabolic conversion is significant because these metabolites are potent NSAIDs themselves and are associated with a risk of serious adverse effects, including agranulocytosis and other hematological disorders, which has contributed to the restricted use of this compound.
Clinical Efficacy Data
This compound in Rheumatoid Arthritis (Solomon & Abrams, 1977)
A double-blind, crossover trial was conducted on 56 patients with classic or definite rheumatoid arthritis. The study compared the efficacy and tolerability of this compound calcium against placebo, paracetamol, and acetylsalicylic acid (aspirin).
| Comparison Group | Number of Patients | Outcome | Statistical Significance | Citation |
| Placebo | N/A in abstract | This compound was superior on objective and subjective criteria. | P < 0.01 | |
| Paracetamol | 17 | This compound was superior in all 17 patients on both objective and subjective criteria. | P < 0.01 | |
| Acetylsalicylic Acid | 17 | This compound was more effective in 13 patients; less effective in 4 patients. | Not statistically significant |
The authors concluded that this compound's anti-inflammatory and analgesic qualities are at least equal to those of high-dosage salicylate (B1505791) and that it was better tolerated than either aspirin (B1665792) or paracetamol.
Comparative COX Inhibition Data (Reference)
To provide context for drug development professionals, the following table presents publicly available IC50 values for other common NSAIDs. Note: Data for this compound is not available.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Citation |
| Ibuprofen | 12 | 80 | 0.15 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Naproxen | 0.16 | 0.38 | 0.42 | N/A |
| Piroxicam | 47 | 25 | 1.9 | |
| Celecoxib | 82 | 6.8 | 12 |
Experimental Protocols
Clinical Trial Protocol (Reconstructed from Solomon & Abrams, 1977)
The study employed a double-blind, crossover design, a robust methodology for comparing treatments within the same patient, thereby reducing inter-patient variability.
-
Patient Population : 56 patients with "classic or definite" rheumatoid arthritis.
-
Study Design : The trial was divided into three separate crossover comparisons: this compound vs. Placebo, this compound vs. Paracetamol, and this compound vs. Acetylsalicylic Acid. In a crossover design, each patient receives both treatments being compared in a sequential order, with a washout period in between.
-
Assessment : Efficacy was evaluated based on both "objective and subjective criteria." While the specific metrics were not detailed in the available abstract, objective criteria in rheumatology trials of this era typically included measures like grip strength and joint circumference. Subjective criteria would have included patient-reported pain relief and overall preference.
-
Outcome Analysis : The data was analyzed using sequential analysis, a method that allows for repeated statistical analysis as data is collected.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulation of prostaglandin biosynthesis by drugs: effects in vitro of some drugs affecting gut function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Bumadizone Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known degradation products of the non-steroidal anti-inflammatory drug (NSAID) bumadizone. The document details the chemical structures of identified degradants, outlines experimental protocols for forced degradation studies, and presents available data in a structured format for clarity and comparative analysis. This guide is intended to support research, drug development, and stability testing activities related to this compound.
Introduction to this compound and its Stability
This compound, chemically known as 2-[anilino(phenyl)carbamoyl]hexanoic acid, is a non-steroidal anti-inflammatory drug that has been used for the treatment of rheumatic disorders.[1] Like many pharmaceuticals, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and the resulting products is crucial for ensuring the quality, stability, and safety of drug formulations. Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product and to develop stability-indicating analytical methods.[2][3][4]
Known Degradation Products and their Chemical Structures
The most well-documented degradation of this compound occurs under alkaline conditions.
Alkaline-Induced Degradation
Under alkaline stress, this compound degrades to form N,N'-diphenylhydrazine .[1] This degradation has been reported to occur upon refluxing with 1M sodium hydroxide (B78521) (NaOH) for 7 hours.
Chemical Structure of N,N'-Diphenylhydrazine:
The chemical structure of the identified alkaline degradation product, N,N'-diphenylhydrazine (also known as hydrazobenzene), is presented below.
Degradation under Other Stress Conditions
As of the latest review of scientific literature, specific degradation products of this compound under acidic, oxidative, photolytic, and thermal stress conditions have not been explicitly identified and characterized. While general methodologies for such forced degradation studies are well-established, their specific application to this compound and the resulting degradation products have not been detailed in published research.
Quantitative Data on this compound Degradation
Currently, there is a lack of publicly available quantitative data summarizing the extent of this compound degradation under various stress conditions. The following table highlights the known qualitative degradation outcome.
| Stress Condition | Degradation Product(s) | Quantitative Data | Reference |
| Alkaline Hydrolysis | N,N'-Diphenylhydrazine | Not available in a quantitative summary | |
| Acidic Hydrolysis | Not reported | Not available | - |
| Oxidative | Not reported | Not available | - |
| Photolytic | Not reported | Not available | - |
| Thermal | Not reported | Not available | - |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradants and establishing the stability-indicating nature of analytical methods. The following are detailed, generalized methodologies for conducting forced degradation studies on a drug substance like this compound, based on ICH guidelines.
General Experimental Workflow
The logical flow of a forced degradation study, from sample preparation to analysis, is depicted in the following diagram.
Alkaline Hydrolysis
-
Objective: To induce degradation using a basic solution.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Add an equal volume of 1M NaOH to the this compound solution.
-
Reflux the mixture for a specified period (e.g., 7 hours, as previously reported to yield N,N'-diphenylhydrazine).
-
At various time points, withdraw aliquots of the solution.
-
Neutralize the aliquots with an equivalent amount of 1M hydrochloric acid (HCl).
-
Dilute the neutralized samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Acidic Hydrolysis
-
Objective: To induce degradation using an acidic solution.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1M to 1M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw aliquots at different time intervals.
-
Neutralize the samples with an equivalent amount of NaOH.
-
Dilute and analyze by HPLC.
-
Oxidative Degradation
-
Objective: To induce degradation using an oxidizing agent.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.
-
Keep the mixture at room temperature for a specified duration, protected from light.
-
Withdraw samples at various time points.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the effect of heat on the stability of this compound.
-
Protocol:
-
Place solid this compound powder in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 60-80°C) for a predetermined period.
-
At different time points, remove samples and allow them to cool to room temperature.
-
Prepare solutions of the heat-treated samples.
-
Analyze the solutions by HPLC.
-
Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Protocol:
-
Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Maintain a control sample protected from light.
-
After a defined exposure period, prepare solutions of the exposed and control samples.
-
Analyze the samples by HPLC and compare the chromatograms.
-
Biological Signaling Pathways and Toxicological Profile of Degradation Products
There is no scientific evidence to suggest that the degradation products of this compound are pharmacologically active or interact with specific biological signaling pathways in a therapeutic manner. However, the known alkaline degradation product, N,N'-diphenylhydrazine, has a documented toxicological profile.
N,N'-diphenylhydrazine is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). Studies in laboratory animals have shown that oral administration of 1,2-diphenylhydrazine (B7769752) can lead to liver toxicity, including degenerative alterations and the formation of hepatocellular carcinomas. Therefore, the presence of this degradation product in any pharmaceutical formulation is a significant safety concern.
The degradation pathway of this compound to its carcinogenic degradant is a critical consideration in its formulation and stability testing.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Stress Induced Degradation Study of Marketed Formulation of Selected Drug | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
In Vitro Biological Activity of Bumadizone and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its putative metabolites. The core mechanism of action for this compound, typical for NSAIDs, involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] This document details the established in vitro methodologies for assessing the activity of NSAIDs, including this compound, and outlines the key signaling pathways involved in its anti-inflammatory effects. Due to the limited availability of specific quantitative data for this compound and a lack of identified metabolites in publicly accessible literature, this guide focuses on the established mechanistic framework and standardized experimental protocols relevant to its class of compounds.
Introduction
This compound is a butanoic acid derivative that exhibits anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis.[1] Prostaglandins are lipid compounds with hormone-like effects that are involved in a wide range of physiological processes, including the inflammatory response. The inhibition of prostaglandin production is a hallmark of NSAID activity and is achieved through the blockade of COX enzymes.
This guide will explore the in vitro biological activities of this compound, with a focus on its primary mechanism of action and its effects on key inflammatory mediators. While specific data on this compound's metabolites are not currently available, this document will address the general principles of NSAID metabolism and the potential for metabolites to contribute to the overall pharmacological profile.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
By inhibiting both isoforms, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Signaling Pathway of Prostaglandin Synthesis
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2).
Figure 1: Prostaglandin Synthesis Pathway and Site of this compound Inhibition.
Quantitative Analysis of In Vitro Activity
A crucial aspect of characterizing NSAIDs is the determination of their inhibitory potency against COX-1 and COX-2, typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values (COX-1/COX-2) is used to assess the selectivity of the compound. While specific, experimentally determined IC50 values for this compound and its metabolites are not available in the reviewed literature, the following tables illustrate the standard format for presenting such data.
Table 1: In Vitro COX Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound
| Cell Line | Stimulus | PGE2 Inhibition IC50 (µM) |
| e.g., RAW 264.7 | e.g., LPS | Data not available |
Table 3: In Vitro Inhibition of Nitric Oxide (NO) Production by this compound
| Cell Line | Stimulus | NO Production Inhibition IC50 (µM) |
| e.g., RAW 264.7 | e.g., LPS + IFN-γ | Data not available |
This compound and Nitric Oxide (NO) Production
Nitric oxide (NO) is another important mediator in inflammation. It is produced by nitric oxide synthase (NOS) enzymes. The inducible isoform, iNOS (or NOS2), is expressed in macrophages and other cells in response to inflammatory stimuli and produces large amounts of NO that can contribute to inflammation and tissue damage. Some NSAIDs have been shown to modulate NO production. The effect of this compound on NO production in vitro has not been specifically documented.
Signaling Pathway of Inducible Nitric Oxide Synthase (iNOS) Expression
The expression of iNOS is primarily regulated by the transcription factor NF-κB. Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate signaling cascades that lead to the activation of NF-κB and its translocation to the nucleus, where it induces the transcription of the iNOS gene.
Figure 2: Simplified Signaling Pathway for iNOS Expression and NO Production.
Metabolism of this compound
This compound is metabolized in the liver, and its metabolites are excreted through urine and feces.[1][2] However, the specific chemical structures of these metabolites and their biological activities have not been reported in the available literature. Generally, drug metabolism involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. It is plausible that metabolites of this compound could retain, have altered, or lack anti-inflammatory activity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of NSAIDs like this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Heme cofactor.
-
Reaction buffer (e.g., Tris-HCl).
-
Test compound (this compound) at various concentrations.
-
Reference inhibitors (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective).
-
96-well microplate and plate reader.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color change is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Prostaglandin E2 (PGE2) Synthesis Assay in Macrophages
Objective: To measure the inhibitory effect of a test compound on the production of PGE2 in cultured cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (this compound) at various concentrations.
-
PGE2 enzyme immunoassay (EIA) kit.
-
Cell culture plates and incubator.
Procedure:
-
Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the effect of a test compound on NO production in activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium.
-
LPS and Interferon-gamma (IFN-γ) to stimulate iNOS expression.
-
Test compound (this compound) at various concentrations.
-
Griess reagent (for nitrite (B80452) determination).
-
Nitrite standard solution.
-
96-well microplate and plate reader.
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Co-stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce NO production.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess reagent to each well and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable end-product of NO.
-
Create a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Figure 3: General Experimental Workflow for In Vitro Characterization of an NSAID.
Conclusion
This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. While the general mechanism of action is well-understood and aligns with that of other NSAIDs, a significant gap exists in the public domain regarding specific quantitative in vitro activity data (IC50 values) for this compound and its metabolites. Furthermore, the identities and biological activities of its metabolites have not been characterized. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and similar compounds, which would be essential for generating the missing quantitative data and for a more complete understanding of its pharmacological profile. Future research should focus on elucidating the specific inhibitory potencies of this compound and identifying its metabolites to fully assess their contribution to the drug's overall efficacy and safety.
References
Methodological & Application
Application Notes and Protocols for Determining Bumadizone Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Like other NSAIDs, its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][4] The reduction in prostaglandin (B15479496) levels is also linked to the induction of apoptosis (programmed cell death) in various cell types, suggesting a potential cytotoxic effect of NSAIDs.[5][6][7] These application notes provide a comprehensive set of protocols to investigate the cytotoxic effects of this compound on cultured cells.
Key Concepts in this compound Cytotoxicity
The assessment of this compound's cytotoxicity involves a multi-faceted approach to understand its impact on cell health. The following assays are recommended to provide a comprehensive profile of its cytotoxic potential:
-
Cell Viability and Metabolic Activity: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Membrane Integrity: The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Apoptosis Induction: The Caspase-3 activity assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Mitochondrial Health: The JC-1 assay assesses the mitochondrial membrane potential, an indicator of mitochondrial function and a key event in the intrinsic pathway of apoptosis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line like HeLa or a normal cell line like HEK293).
-
Cell Seeding: Seed the cells in 96-well plates at an optimal density to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
Caption: A simplified workflow for assessing this compound cytotoxicity.
II. MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[8]
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
III. LDH Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Protocol:
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the mixture at room temperature for the time specified in the kit's protocol (usually around 30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
IV. Caspase-3 Activity Assay
This assay detects the activity of caspase-3, a key enzyme in the execution phase of apoptosis.
Protocol:
-
Following treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the mixture at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for a colorimetric assay) using a microplate reader.
V. JC-1 Assay for Mitochondrial Membrane Potential
This assay utilizes the cationic dye JC-1, which exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
After the treatment period, remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with an assay buffer.
-
Measure the fluorescence intensity at both green (e.g., Ex/Em = 485/535 nm) and red (e.g., Ex/Em = 540/590 nm) wavelengths using a fluorescence microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 6.3 |
| 50 | 82 ± 6.1 | 65 ± 5.9 | 48 ± 5.5 |
| 100 | 65 ± 5.8 | 45 ± 4.7 | 25 ± 4.2 |
| 200 | 40 ± 4.2 | 22 ± 3.9 | 10 ± 2.8 |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | 24 hours (% Cytotoxicity) | 48 hours (% Cytotoxicity) | 72 hours (% Cytotoxicity) |
| 0 (Vehicle Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 10 | 8 ± 1.5 | 15 ± 2.1 | 25 ± 3.2 |
| 50 | 18 ± 2.3 | 35 ± 3.5 | 52 ± 4.1 |
| 100 | 35 ± 3.1 | 55 ± 4.2 | 75 ± 5.3 |
| 200 | 60 ± 4.5 | 78 ± 5.1 | 90 ± 4.9 |
Table 3: Effect of this compound on Caspase-3 Activity
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (48 hours) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.5 ± 0.2 |
| 50 | 3.2 ± 0.4 |
| 100 | 5.8 ± 0.6 |
| 200 | 8.5 ± 0.9 |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| This compound Concentration (µM) | Red/Green Fluorescence Ratio (48 hours) |
| 0 (Vehicle Control) | 5.2 ± 0.5 |
| 10 | 4.1 ± 0.4 |
| 50 | 2.5 ± 0.3 |
| 100 | 1.3 ± 0.2 |
| 200 | 0.8 ± 0.1 |
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on its mechanism as a non-selective COX inhibitor, a plausible signaling pathway for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C19H22N2O3 | CID 19161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin synthesis and actions contributes to the beneficial effects of calcitriol in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Spectroscopic Analysis of Bumadizone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic methods for the analysis of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives. The protocols outlined below are intended to guide researchers in the qualitative and quantitative analysis of these compounds, ensuring accuracy and reproducibility in experimental workflows.
Introduction to this compound
This compound is an NSAID used for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation[1]. Spectroscopic techniques are crucial for the quality control, stability testing, and pharmacokinetic studies of this compound and its related compounds.
Spectroscopic Techniques for this compound Analysis
A variety of spectroscopic methods can be employed for the analysis of this compound. The choice of technique depends on the specific analytical goal, such as quantification, structural elucidation, or identification of impurities.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds in bulk and dosage forms[2][3].
Quantitative Data Summary
| Analyte | Wavelength (λmax) | Method | Reference |
| This compound | 243 nm | Derivative Spectrophotometry | [4][5] |
| This compound | 557 nm | Oxidative Coupling Reaction (Method I) | [6] |
| This compound | 557 nm | Oxidative Coupling Reaction (Method II) | [6] |
Experimental Protocol: Quantitative Estimation by Derivative Spectrophotometry [4][5]
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Reagents and Solvents: Methanol (B129727) (AR grade), distilled water.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 5-30 µg/mL.
-
Sample Preparation: For pharmaceutical formulations, weigh and powder a quantity of tablets equivalent to 10 mg of this compound. Dissolve in 100 mL of methanol, sonicate for 15 minutes, and filter. Dilute the filtrate appropriately with methanol to fall within the concentration range of the standard solutions.
-
Spectrophotometric Measurement:
-
Record the absorption spectra of the standard and sample solutions from 200-400 nm against a methanol blank.
-
Generate the first derivative spectra for all recorded spectra.
-
The zero-crossing point for Phenylbutazone (a potential co-formulated drug) is at 243 nm, which is used for the quantification of this compound[5].
-
-
Calibration Curve and Quantification: Plot the first derivative absorbance at 243 nm against the concentration of the this compound standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for the identification and quantification of this compound[4][5].
Quantitative Data Summary
| Analyte | Wavenumber (cm⁻¹) | Method | Reference |
| This compound | 1179.97 cm⁻¹ | First Derivative ATR-FTIR | [4][5] |
Experimental Protocol: Quantitative Analysis by First Derivative ATR-FTIR [4][5]
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation:
-
For pure drug or powdered formulation, place a small amount of the sample directly onto the ATR crystal.
-
For liquid samples, a drop of the solution is placed on the crystal.
-
-
Spectral Acquisition:
-
Record the background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing and Quantification:
-
Calculate the first derivative of the absorbance spectra.
-
The amplitude of the first derivative signal at 1179.97 cm⁻¹ is used for the quantification of this compound.
-
A calibration curve is constructed by plotting the first derivative amplitude against the concentration of standard solutions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound or its derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for complex structures.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. Specific mass spectral data for this compound is not detailed in the provided search results. A general protocol is outlined.
General Experimental Protocol: Mass Spectrometric Analysis
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Sample Preparation:
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduce it into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
For EI-MS, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Interpretation:
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Interpret the fragmentation pattern to deduce the structure of the molecule.
-
Signaling Pathway and Mechanism of Action
This compound, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1].
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the comprehensive analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of this compound.
This compound Derivatives
The scientific literature retrieved did not contain specific details on the synthesis and spectroscopic analysis of this compound derivatives. However, the analytical protocols described above for this compound can be adapted for the characterization of its derivatives. Any structural modification would result in predictable changes in the spectroscopic data:
-
UV-Vis: Shifts in λmax may occur depending on the nature and position of the substituent on the chromophore.
-
IR: Appearance or disappearance of characteristic vibrational bands corresponding to the new functional groups.
-
NMR: Changes in chemical shifts and coupling patterns in the vicinity of the modification.
-
MS: A shift in the molecular ion peak corresponding to the mass of the added or modified functional group, and potential alterations in the fragmentation pattern.
Conclusion
The spectroscopic techniques detailed in these application notes provide a robust framework for the analysis of this compound and its potential derivatives. While UV-Vis and FTIR spectroscopy are well-suited for rapid and routine quantitative analysis and identification, NMR and mass spectrometry are indispensable for complete structural elucidation. The provided protocols and workflows are intended to serve as a comprehensive guide for researchers in the pharmaceutical field.
References
Application Notes and Protocols for In Vivo Dosing of Bumadizone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins.[1][4] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This compound has been used for the treatment of rheumatoid arthritis and gout. The calcium salt form of this compound enhances its solubility and bioavailability.
These application notes provide detailed protocols for the in vivo administration of this compound to rodent models for preclinical research, focusing on common routes of administration and suggested dosing ranges based on data from analogous NSAIDs.
Signaling Pathway of this compound
Quantitative Data Summary
Due to the limited availability of specific in vivo dosing studies for this compound in rodents, the following table provides dosing information for other commonly used NSAIDs in rodent models of inflammation. This data can serve as a starting point for dose-range finding studies with this compound.
| Drug | Animal Model | Dose Range | Route of Administration | Frequency | Reference |
| Diclofenac | Rat | 4 mg/kg | Oral Gavage | Twice daily for 14 days | |
| Indomethacin | Mouse | 10 mg/kg | Oral Gavage | Single dose | |
| Indomethacin | Mouse | 30 mg/kg | Subcutaneous | Single dose | |
| Ibuprofen | Mouse/Rat | 7.5 - 30 mg/kg | Oral | - | |
| Meloxicam | Mouse | 1.0 mg/kg | Oral or Subcutaneous | Once daily | |
| Carprofen | Mouse | 5 - 10 mg/kg | Oral | - |
Note: The appropriate dose for this compound will need to be determined empirically through dose-range finding studies for the specific rodent model and experimental endpoint.
Experimental Protocols
Vehicle Preparation
This compound is available as this compound calcium, which has enhanced solubility. A common vehicle for oral administration of NSAIDs is a 0.5% to 1% solution of carboxymethylcellulose (CMC) in sterile water. For parenteral routes, sterile saline or phosphate-buffered saline (PBS) can be used, potentially with a small amount of a solubilizing agent like Tween 80 or DMSO, depending on the final concentration and solubility characteristics of the specific formulation. It is crucial to perform a small-scale solubility test before preparing the bulk dosing solution.
Protocol 1: Oral Gavage (p.o.) Administration
This is a common method for precise oral dosing.
Materials:
-
This compound formulation
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accurately weigh the animal to calculate the correct dose volume. Gently restrain the mouse by the scruff of the neck or the rat by firmly holding it around the thorax. The head should be tilted slightly upwards to straighten the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Dosing: Once the needle is in place, administer the this compound suspension slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Maximum Dosing Volumes:
-
Mouse: 10 mL/kg
-
Rat: 10-20 mL/kg
Protocol 2: Subcutaneous (s.c. or s.q.) Injection
This route provides a slower, more sustained release compared to intravenous or intraperitoneal injections.
Materials:
-
This compound formulation
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (25-27 gauge for mice and rats)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal and calculate the required dose volume. Draw the this compound solution into the syringe.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (scruff).
-
Administration: Gently lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.
-
Injection: Inject the solution slowly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions at the injection site.
Maximum Injection Volumes:
-
Mouse: < 3 mL per site
-
Rat: < 10 mL per site
Protocol 3: Intraperitoneal (i.p.) Injection
This method allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound formulation
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
Procedure:
-
Preparation: Weigh the animal and prepare the dose.
-
Restraint: Restrain the animal securely, exposing the abdomen. For mice and rats, it is helpful to tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder. In rats, the right side is often preferred to avoid the large cecum which is typically on the left.
-
Administration: Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not entered the bladder, intestines, or a blood vessel. If fluid or blood is drawn, discard the syringe and re-prepare the dose.
-
Injection: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.
Maximum Injection Volumes:
-
Mouse: < 10 mL/kg
-
Rat: < 10 mL/kg
Important Considerations
-
Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Aseptic Technique: Use sterile needles, syringes, and solutions for all injections to prevent infection.
-
Dose-Response Studies: It is essential to conduct preliminary dose-response and toxicity studies to determine the optimal and safe dose of this compound for the specific animal model and intended therapeutic effect.
-
Adverse Effects: As an NSAID, this compound has the potential to cause gastrointestinal irritation and ulceration. Monitor animals for signs of GI distress, such as weight loss, hunched posture, or changes in feces.
-
Pharmacokinetics: The route of administration will significantly impact the pharmacokinetic profile of this compound. Consider the desired onset and duration of action when selecting a dosing strategy.
References
Application Note & Protocol: Formulation of Bumadizone for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1][4] Preclinical in vivo studies are essential for evaluating the pharmacokinetics, efficacy, and safety of drug candidates like this compound. A significant challenge in these studies is the formulation of poorly water-soluble compounds to ensure adequate bioavailability for accurate assessment.[5] this compound's high lipophilicity (LogP ≈ 4.0-4.9) and low aqueous solubility necessitate a robust formulation strategy.[6][7]
This document provides a detailed protocol for the preparation and characterization of a micronized oral suspension of this compound, a common and effective approach for preclinical evaluation of poorly soluble drugs.[5][8]
Physicochemical Properties & Formulation Rationale
Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is critical for selecting an appropriate formulation strategy.
Rationale for Suspension: Given this compound's high LogP and low aqueous solubility, a simple aqueous solution is not feasible for achieving the necessary concentrations for preclinical dosing.[6] While co-solvents or lipid-based systems can be used, an oral suspension of micronized particles is often a preferred initial approach.[9] Reducing particle size increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation, thereby improving oral absorption.[5][8] A suspension is also relatively simple to prepare and administer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃ | [3][6][10] |
| Molecular Weight | 326.4 g/mol | [7] |
| LogP (XLogP3) | 4.9 | [6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Mechanism of Action | Non-selective COX-1/COX-2 Inhibitor |[1][4] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder (API)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or Sodium Carboxymethylcellulose (Na-CMC) (Suspending agent)
-
Polysorbate 80 (Tween® 80) (Wetting agent)
-
Purified Water (Vehicle)
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) (for pH adjustment)
Equipment:
-
Analytical balance
-
Mortar and pestle or mechanical mill (for micronization)
-
Magnetic stirrer and stir bars
-
pH meter
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Particle size analyzer (e.g., laser diffraction)
-
Light microscope
-
Graduated cylinders and beakers
-
Pipettes
Protocol A: Preparation of 10 mg/mL this compound Oral Suspension
This protocol describes the preparation of a 100 mL batch of a 10 mg/mL this compound suspension. Adjust volumes as needed.
-
Micronization: If the API particle size is large, reduce it by gently grinding the this compound powder in a mortar and pestle or using a mechanical mill. The goal is to achieve particles predominantly in the 1-10 µm range.[8]
-
Prepare the Vehicle:
-
Add approximately 80 mL of purified water to a beaker with a magnetic stir bar.
-
Slowly sprinkle 0.5 g of HPMC (for a 0.5% w/v solution) into the vortex while stirring to prevent clumping. Stir until fully dissolved.
-
Add 0.1 g of Polysorbate 80 (for a 0.1% w/v solution) and stir until homogenous. This acts as a wetting agent to help disperse the hydrophobic this compound powder.
-
-
Prepare the Slurry:
-
Weigh 1.0 g of micronized this compound powder.
-
In a separate small beaker, add a small amount (~5 mL) of the prepared vehicle to the this compound powder.
-
Mix thoroughly with a spatula to form a smooth, uniform paste (slurry). This step is crucial to ensure individual particles are wetted and to prevent aggregation.
-
-
Form the Suspension:
-
Slowly add the slurry from Step 3 to the bulk vehicle from Step 2 while stirring continuously.
-
Rinse the slurry beaker with a small amount of the remaining vehicle to ensure a complete transfer of the drug.
-
-
Homogenization: Homogenize the suspension using a rotor-stator or ultrasonic homogenizer for 5-10 minutes to ensure uniform particle dispersion and break up any remaining agglomerates.
-
Final Volume and pH Adjustment:
-
Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume (q.s. to 100 mL).
-
Transfer back to the beaker and check the pH. If necessary, adjust to a neutral pH (e.g., 6.5-7.5) using dropwise additions of 0.1 M HCl or 0.1 M NaOH.
-
-
Storage: Store the final suspension in a tightly sealed, light-protected container at 2-8°C.
Table 2: Example Composition of this compound Oral Suspension (10 mg/mL)
| Component | Function | Quantity (for 100 mL) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.0 g |
| HPMC (or Na-CMC) | Suspending / Viscosity Agent | 0.5 g (0.5% w/v) |
| Polysorbate 80 | Wetting Agent / Surfactant | 0.1 g (0.1% w/v) |
| Purified Water | Vehicle | q.s. to 100 mL |
Protocol B: Quality Control & Characterization
Before administration, the formulation must be characterized to ensure quality and consistency.
-
Visual Inspection: Check for uniform appearance, color, and absence of large aggregates or caking.
-
pH Measurement: Confirm the pH is within the target range (e.g., 6.5-7.5).
-
Microscopy: Place a drop of the suspension on a slide and observe under a light microscope. Verify that the particles are well-dispersed and note the general particle size and shape.
-
Particle Size Analysis: Use a laser diffraction particle size analyzer to determine the particle size distribution (e.g., D10, D50, D90). This is critical for ensuring batch-to-batch consistency.
-
Resuspendability: After letting the suspension sit for a defined period (e.g., 24 hours), assess its ability to be easily and fully resuspended by gentle shaking.
Table 3: Example Quality Control Specifications
| Parameter | Specification |
|---|---|
| Appearance | Homogenous, milky-white suspension |
| This compound Conc. | 10 mg/mL (±10%) |
| pH | 6.5 - 7.5 |
| Particle Size (D90) | < 20 µm |
| Resuspendability | Easily resuspended with no caking |
Protocol C: In Vivo Administration (Example for Rat)
-
Preparation: Before each use, shake the suspension vigorously for at least 60 seconds to ensure homogeneity.
-
Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose (mg/kg).
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Administration: Administer the calculated volume to the animal using oral gavage. Ensure the gavage needle is of appropriate size and length for the animal.
-
Record Keeping: Record the time of administration, dose, volume, and animal ID.
Visualizations
Signaling Pathway: Mechanism of Action
This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes.[1][4] This action blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[13][14]
Experimental Workflow
The following diagram outlines the logical flow from API characterization to preclinical administration.
Stability Assessment
A preliminary stability assessment is recommended to ensure the formulation is suitable for the duration of the study.
Table 4: Example Short-Term Stability Data (Stored at 4°C)
| Parameter | Time 0 | Day 7 | Day 14 |
|---|---|---|---|
| Appearance | Homogenous | Homogenous | Homogenous |
| pH | 7.1 | 7.0 | 7.1 |
| Particle Size (D90) | 15.2 µm | 15.5 µm | 16.1 µm |
| Assay (% of Initial) | 100% | 99.5% | 98.9% |
Data should show minimal changes in physical and chemical properties over the planned study period. Significant particle size growth (Ostwald ripening) or degradation of the API would necessitate reformulation.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C19H22N2O3 | CID 19161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Profiling key excipients in commercial oral antibiotic suspensions: a descriptive study of formulation trends and selected safety concerns [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common interferences in the analytical determination of Bumadizone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of Bumadizone.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the determination of this compound?
A1: Common techniques include derivative spectrophotometry, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). More recently, voltammetric methods have also been developed for its quantification in biological fluids.
Q2: What are the known chemical interferences in this compound analysis?
A2: The primary known chemical interferences are:
-
Phenylbutazone and Oxyphenbutazone: These are structurally related non-steroidal anti-inflammatory drugs (NSAIDs) that can interfere with the analysis of this compound, particularly in spectrophotometric and some chromatographic methods.
-
Alkaline-induced degradation products: this compound can degrade under alkaline conditions to form N,N'-diphenylhydrazine, which can interfere with the quantification of the parent drug.
Q3: What are potential sources of interference from biological matrices?
A3: When analyzing this compound in biological samples such as plasma or urine, several matrix components can cause interference. These include:
-
Endogenous compounds in the matrix (e.g., salts, lipids, proteins).
-
Metabolites of this compound.
-
Co-administered drugs and their metabolites.
These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, and co-elution in chromatographic methods, affecting the accuracy and precision of the results.
Q4: How does this compound metabolism affect its analysis?
A4: this compound is metabolized in the liver, and its metabolites are primarily excreted in the urine and feces. While specific major metabolites are not extensively documented in readily available literature, these metabolites are potential interferents in analytical methods. It is crucial to develop methods that can separate this compound from its metabolites to ensure accurate quantification of the parent drug.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio, trying different organic modifiers (e.g., acetonitrile, methanol), or altering the pH. |
| Column degradation | Flush the column with a strong solvent, or replace the column if it has reached the end of its lifespan. |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Co-eluting interferences | Modify the gradient profile or change the stationary phase to one with a different selectivity. |
Issue 2: Inaccurate or irreproducible results in biological samples
| Possible Cause | Troubleshooting Step |
| Matrix effects (ion suppression/enhancement) | Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of this compound). Perform a matrix effect evaluation by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked matrix sample. Optimize sample preparation to remove more interfering components (see Issue 3). |
| Inconsistent sample preparation | Ensure consistent and precise execution of the sample preparation protocol. Automate the sample preparation process if possible. |
| Analyte degradation during sample handling | Keep samples on ice or at 4°C during processing. Minimize the time between sample collection and analysis. |
Issue 3: Low recovery during sample preparation
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the biological matrix | Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), test different organic solvents. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Analyte binding to labware | Use low-binding microcentrifuge tubes and pipette tips. |
| Precipitation of the analyte with proteins | Adjust the pH of the sample or use a different protein precipitation solvent. |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations
This protocol is adapted from methodologies developed for the determination of this compound in the presence of its alkaline-induced degradation product.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Phenomenex C18 column (or equivalent).
-
-
Mobile Phase:
-
Methanol:Water:Acetonitrile (20:30:50, v/v/v).
-
-
Chromatographic Conditions:
-
Flow rate: 2 mL/min.
-
Detection wavelength: 235 nm.
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of the mobile phase components), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: General Sample Preparation for this compound in Human Plasma
This is a general protocol for the extraction of drugs from plasma and would need to be optimized specifically for this compound.
-
Method: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
The following table summarizes linearity data from a reported analytical method for this compound.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Derivative Spectrophotometry | Ethanol | 20 - 80 | 0.9962 |
| ATR-FTIR Spectroscopy | Chloroform | 20 - 80 | 0.9989 |
Visualizations
Caption: Experimental workflow for the analysis of this compound in biological samples.
Caption: Mechanism of action of this compound.
Technical Support Center: Enhancing the Oral Bioavailability of Bumadizone in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Bumadizone in animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), presents several challenges for effective oral delivery. It has a short half-life of approximately 4 hours and is known to undergo first-pass metabolism, which can reduce its systemic availability.[1] Additionally, as an acidic compound, it can cause gastric irritation.[1] Its pH-dependent solubility also influences its absorption profile throughout the gastrointestinal (GI) tract.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The most documented strategies focus on modified-release formulations, particularly colon-targeted drug delivery systems. These systems aim to bypass the stomach and small intestine to release the drug directly in the colon. This approach can reduce gastric side effects and potentially improve absorption. Techniques include the use of pH-sensitive polymers, biodegradable matrices, and time-dependent release mechanisms. Other potential but less-explored strategies for this compound specifically include solid dispersions, nanoparticle formulations, and prodrug approaches.
Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?
A3: Rabbits are a frequently reported animal model for in vivo evaluation of this compound formulations, particularly for colon-targeted systems.[2][3] Rats are also a common model for pharmacokinetic studies of oral drug delivery systems and can be considered for this compound research. The choice of animal model can depend on the specific research question, the formulation being tested, and physiological similarities to humans in terms of gastrointestinal transit and metabolism.
Q4: What are the key pharmacokinetic parameters to assess when evaluating new this compound formulations?
A4: The key pharmacokinetic parameters to measure include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A delayed Tmax can indicate successful bypass of the upper GI tract for colon-targeted formulations.[3]
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Relative Bioavailability: A comparison of the bioavailability of the test formulation to a reference formulation (e.g., a standard oral solution or a marketed product).
Troubleshooting Guides
This section addresses common issues that may arise during the formulation and in vivo testing of this compound.
Formulation and In Vitro Dissolution Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Premature drug release in simulated gastric fluid (pH 1.2) | Insufficient or inadequate enteric coating. The chosen polymer may not be resistant enough to the acidic pH, or the coating thickness may be insufficient. | - Increase the concentration or thickness of the enteric coating polymer (e.g., Eudragit S100).- Ensure uniform coating of the pellets or microspheres.- Use a combination of polymers to enhance acid resistance. |
| Incomplete drug release in simulated colonic fluid (pH 7.4) | The polymer matrix is too dense or not effectively degraded by colonic enzymes. The formulation may have poor wettability. | - For microbially-triggered systems, ensure the presence of appropriate enzymes (e.g., pectinase (B1165727) for pectin-based formulations) in the dissolution medium.- Incorporate hydrophilic excipients to improve wettability and water uptake into the formulation.- Optimize the drug-to-polymer ratio; a very high polymer ratio can hinder drug release.[2] |
| High variability in dissolution profiles between batches | Inconsistent manufacturing process, such as variations in coating thickness, particle size distribution, or mixing uniformity. | - Standardize all manufacturing parameters, including stirring speed, drying time, and temperature.- Implement in-process quality control checks for particle size, coating uniformity, and drug content.- Utilize a factorial design approach to identify critical process parameters.[3] |
In Vivo Experimental Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in pharmacokinetic profiles | Differences in gastric emptying time, gastrointestinal pH, and gut microflora among animals. Stress during handling and dosing can also affect GI motility. | - Acclimatize animals to handling and the oral gavage procedure to reduce stress.- Fast animals overnight before dosing to standardize gastric emptying.- Use a sufficient number of animals per group to obtain statistically meaningful data. |
| Regurgitation or improper dosing during oral gavage | Incorrect gavage technique, inappropriate needle size, or excessive dosing volume. | - Ensure the gavage needle is of the correct size and length for the animal model.- Administer the formulation slowly and ensure the animal swallows. For rabbits, a volume of 10-15 mL/kg is generally recommended.[4]- Consider alternative, less stressful methods like voluntary intake with a palatable vehicle if precise dosing is not compromised. |
| Low or undetectable drug levels in plasma | Poor absorption of the formulation, rapid metabolism, or analytical issues. | - Verify the in vitro release profile of the formulation before in vivo studies.- Check for potential degradation of this compound in the formulation or during sample processing.- Validate the sensitivity and accuracy of the analytical method (e.g., HPLC) for quantifying this compound in plasma. |
| Unexpectedly rapid drug absorption (low Tmax) for a colon-targeted formulation | Failure of the enteric coating in vivo, leading to premature drug release in the stomach or small intestine. | - Re-evaluate the in vitro dissolution data under more biorelevant conditions.- Consider the effect of mechanical stress in the stomach on the integrity of the coating.- Increase the robustness of the enteric coating. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of a colon-targeted this compound formulation (F15) compared to a marketed product in rabbits.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) |
| Marketed Product | Higher (not specified) | Not specified |
| F15 Microspheres in Coated Tablets | 2700 | 4 |
Source: Nour et al. (2014)[3]
Note: The study indicates a lower Cmax and a delayed Tmax for the F15 formulation, which is consistent with a successful colon-targeted delivery system that modulates and delays drug absorption.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of this compound formulations.
Protocol 1: Preparation of this compound-Loaded Microspheres
This protocol is based on the single emulsion [oil-in-oil] solvent evaporation technique.
Materials:
-
This compound calcium dihydrate
-
Polymer (e.g., Eudragit RS100, Ethylcellulose, Cellulose Acetate Butyrate)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., distilled water)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and the chosen polymer in an organic solvent. The drug-to-polymer ratio is a critical variable to optimize (e.g., 1:1, 9:1, 18:1).[2]
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA, which will act as the emulsifier.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring using a mechanical stirrer. The stirring speed should be optimized to achieve the desired droplet size.
-
Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by filtration, wash them with distilled water to remove any residual PVA, and then dry them.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits
Animal Model:
-
New Zealand white rabbits (male or female), weighing 2-2.5 kg.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rabbits to the laboratory conditions for at least one week. Fast the animals overnight before the experiment, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., microsphere-containing tablets or an aqueous suspension of the marketed product) orally via gavage. A rubber infant feeding tube can be used, and it should be lubricated.[4]
-
Blood Sampling: Collect blood samples (approximately 1-2 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Plasma Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.
Protocol 3: HPLC Analysis of this compound in Rabbit Plasma
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
Internal standard
-
Rabbit plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a specific volume of plasma (e.g., 200 µL), add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile or methanol, and vortex to mix.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength specific for this compound.
-
Injection Volume: A fixed volume (e.g., 20 µL) of the reconstituted sample.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (drug/internal standard) to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Cellular Transport Mechanisms of Acidic NSAIDs
The absorption of acidic NSAIDs like this compound from the intestine is a complex process involving passive diffusion and carrier-mediated transport. Several intestinal transporters may play a role. For instance, some NSAIDs have been shown to interact with the proton-coupled amino acid transporter (PAT1) and monocarboxylic acid transporters (MCTs).[5] Additionally, efflux transporters like P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) can actively pump drugs out of intestinal cells, thereby reducing their absorption.[6] Formulation strategies that can modulate the activity of these transporters or bypass them may enhance the oral bioavailability of this compound.
Caption: Potential intestinal transport pathways for this compound.
Experimental Workflow for Developing Colon-Targeted Formulations
The development and evaluation of a colon-targeted this compound formulation follows a logical sequence of steps, from initial formulation design to in vivo pharmacokinetic assessment.
References
- 1. FORMULATION AND EVALUATION OF COLON TARGETED PELLETS OF this compound CALCIUM | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.unsw.edu.au [research.unsw.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Bumadizone Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for Bumadizone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating sources of variability.
Q1: We are observing significant differences in the efficacy of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the efficacy of a compound can stem from several factors. For this compound, it is crucial to consider the following:
-
Purity and Impurity Profile: Minor variations in the manufacturing process can lead to differences in the purity of this compound and the presence of different impurities. Some impurities may have their own biological activity or interfere with the action of this compound.
-
Physicochemical Properties: Differences in crystalline structure (polymorphism), particle size, and solubility can affect the dissolution rate and bioavailability of the compound in your experimental system.
-
Degradation: this compound, like many chemical compounds, can degrade over time if not stored properly. Exposure to light, moisture, or improper temperatures can lead to the formation of degradation products with altered activity.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoAs for each batch. Pay close attention to the reported purity, moisture content, and any specified impurities.
-
Perform Quality Control Checks: If you have the capabilities, perform in-house quality control checks such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and integrity of each batch before use.
-
Standardize Compound Handling: Ensure that all batches are stored under the recommended conditions (e.g., protected from light, at a specific temperature) and that stock solutions are prepared fresh for each experiment.
Q2: Our IC50 values for this compound in a cyclooxygenase (COX) inhibition assay are inconsistent across experiments. What are the potential causes and solutions?
A2: Inconsistent IC50 values are a common challenge in in vitro assays. Here are several factors to investigate when working with this compound:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Precipitation of the compound in your assay buffer can lead to inaccurate concentrations and variable results.
-
Reagent Quality and Consistency: The activity of enzymes (COX-1/COX-2), the concentration of co-factors, and the purity of the substrate (e.g., arachidonic acid) can all vary and impact the assay outcome.
-
Assay Conditions: Minor variations in incubation times, temperature, and pH can significantly affect enzyme kinetics and, consequently, the calculated IC50 values.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound can lead to significant variability in the dose-response curve.
Troubleshooting Steps:
-
Optimize Solubility: Prepare concentrated stock solutions of this compound in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation.
-
Use High-Quality Reagents: Use reagents from a reliable supplier and ensure they are stored correctly. Prepare fresh substrate solutions for each experiment.
-
Standardize Assay Protocol: Strictly adhere to a detailed and validated protocol. Use calibrated pipettes and consider using automated liquid handlers for critical steps to minimize human error.
-
Include Proper Controls: Always include a positive control (a known COX inhibitor), a negative control (vehicle-treated), and a no-enzyme control in your assay plate.
Q3: We are seeing unexpected cytotoxicity in our cell-based assays with this compound, which varies between batches. How can we address this?
A3: Unexplained cytotoxicity can be a confounding factor in cell-based assays. When this varies between batches of this compound, consider the following:
-
Presence of Cytotoxic Impurities: The impurity profile of each batch may differ, and some impurities could be cytotoxic to your specific cell line.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, high final concentrations can be toxic to cells. Inconsistencies in the final solvent concentration can lead to variable cytotoxicity.
-
Compound Degradation: Degradation products of this compound may be more cytotoxic than the parent compound.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: For each new batch of this compound, perform a standard cytotoxicity assay (e.g., MTT, LDH) on your cell line to determine the non-toxic concentration range.
-
Control Solvent Concentration: Maintain a consistent and low final concentration of the solvent across all experimental conditions. Include a vehicle control to assess the toxicity of the solvent alone.
-
Ensure Proper Storage: Store this compound under the recommended conditions to minimize degradation. Prepare fresh dilutions from a concentrated stock for each experiment.
Quantitative Data
To aid in experimental design and troubleshooting, the following table summarizes key physicochemical properties and supplier specifications for this compound. Note that these values can vary between suppliers and batches.
| Parameter | Typical Value/Range | Potential Impact of Variability |
| Purity (Assay) | ≥98% (typically 99-100.5%)[1] | Lower purity can lead to reduced efficacy and the introduction of interfering substances. |
| Molecular Formula | C₁₉H₂₂N₂O₃[2] | - |
| Molecular Weight | 326.39 g/mol [2] | - |
| Melting Point | 117-119 °C | Variations can indicate impurities or different polymorphic forms, affecting solubility and stability. |
| Solubility | Slightly soluble in DMSO and Methanol.[3] | Inconsistent solubility can lead to inaccurate dosing and precipitation in aqueous media. |
| pH (for this compound Calcium) | 6.8 - 7.4[1] | Deviations can affect compound stability and interaction with biological systems. |
| Appearance | White to off-white solid | Color changes may indicate degradation or impurities. |
Experimental Protocols
To ensure consistency in your experiments, we provide the following detailed protocols for common assays used to evaluate the activity of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
This compound (and different batches for comparison)
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
DMSO (for stock solution)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Reaction: a. In a 96-well plate, add the COX assay buffer. b. Add the diluted this compound solutions or controls (vehicle, positive control) to the appropriate wells. c. Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid to each well. e. Incubate for the recommended time (e.g., 10-20 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines in Cell Culture
This protocol outlines the steps to measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a cell-based assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 24-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic. c. Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
Overcoming poor solubility of Bumadizone for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Bumadizone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media for in vitro assays? A1: this compound is a lipophilic molecule, as indicated by its high LogP value of approximately 4.0-4.9.[1][2] This characteristic means it is poorly soluble in water and aqueous buffers but shows better solubility in organic solvents.[1] As a weak carboxylic acid, its solubility is also highly dependent on the pH of the medium.[2][3]
Q2: What are the recommended starting solvents for preparing a this compound stock solution? A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies. Methanol is also reported as a solvent in which this compound is slightly soluble.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays? A3: The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can have cytotoxic effects. A general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v), with many studies aiming for concentrations as low as 0.1% to avoid confounding experimental results.
Q4: Is the calcium salt of this compound more soluble? A4: Yes, the calcium salt of this compound is used to enhance its solubility and bioavailability. If you are experiencing solubility issues with the free acid form, using this compound calcium may provide better results in aqueous media.
Troubleshooting Guide for Poor Solubility
Issue 1: My this compound stock solution (in DMSO) precipitates when diluted into my aqueous assay buffer.
This is a common issue when a drug is highly soluble in an organic solvent but not in the final aqueous medium.
-
Solution A: Use a Co-solvent. A co-solvent system can reduce the polarity of the aqueous buffer, helping to keep the compound in solution.
-
Recommendation: Try adding a water-miscible organic solvent like ethanol (B145695) or propylene (B89431) glycol to your final assay buffer. The concentration of the co-solvent should be optimized to maintain this compound solubility while ensuring minimal impact on the assay.
-
-
Solution B: Adjust the pH. this compound is a monocarboxylic acid, meaning its solubility increases significantly at a pH above its pKa as it becomes an ionized salt.
-
Recommendation: If your assay permits, increase the pH of your aqueous buffer. For a weakly acidic drug, a pH of 7.4 or higher will favor the more soluble, ionized form.
-
-
Solution C: Use Surfactants. Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Recommendation: Consider adding a small amount (e.g., 0.01-0.1%) of a biocompatible surfactant like Tween® 80 or Poloxamer to your buffer.
-
Issue 2: My assay is sensitive to organic solvents. How can I dissolve this compound in a purely aqueous system?
-
Solution A: pH Adjustment. This is the most effective method that avoids organic solvents.
-
Recommendation: Prepare a stock solution of this compound in a weak base (e.g., 10 mM NaOH), then dilute it into your desired buffer. Ensure the final pH of the working solution is compatible with your assay.
-
-
Solution B: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
-
Recommendation: Water-soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective solubilizing agents. Prepare a solution of the cyclodextrin (B1172386) in your buffer first, then add the this compound powder and allow it to equilibrate (with stirring or sonication) to form the complex.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Remarks | Citation |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Recommended for primary stock solutions. | |
| Methanol | Slightly Soluble | Can be used for stock solutions and analytical purposes. | |
| Ethanol | Likely Soluble | Often used as a co-solvent for poorly soluble drugs. | |
| Aqueous Buffers (neutral pH) | Poorly Soluble | High LogP value contributes to low water solubility. | |
| Aqueous Buffers (alkaline pH) | More Soluble | As a carboxylic acid, solubility increases as it is deprotonated to its salt form at higher pH. |
Experimental Protocols
Protocol 1: Preparation of this compound using DMSO as a Primary Solvent
This protocol is suitable for most in vitro assays where a final DMSO concentration of ≤0.5% is acceptable.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Stock Solution Preparation: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Serial Dilution: Prepare intermediate dilutions of your stock solution in 100% DMSO. This minimizes the volume of DMSO added to your final assay.
-
Working Solution: Add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay buffer and immediately vortex to mix. The final DMSO concentration should not exceed the tolerance of your assay (typically ≤0.5%). Critical Step: Add the DMSO stock to the buffer, not the other way around, to avoid precipitation.
-
Control: Always prepare a vehicle control using the same final concentration of DMSO in your assay buffer.
Mandatory Visualization
Decision Pathway for Solubilizing Bumadizonedot
References
Adjusting Bumadizone experimental protocols for different cell lines
Welcome to the technical support center for Bumadizone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, this compound interferes with the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
Q2: In which countries is this compound approved for clinical use?
A2: this compound has been approved for use in Germany and Austria for treating conditions such as rheumatoid arthritis and gout.[3] However, its use is restricted in many other regions due to safety concerns.
Q3: What are the known side effects of this compound?
A3: Common side effects include gastrointestinal issues like nausea, dyspepsia, and diarrhea. More serious adverse effects can include gastrointestinal ulceration and bleeding, as well as liver and kidney toxicity.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: While specific solubility data in cell culture media is limited, this compound is typically administered as its calcium or sodium salt to enhance solubility. For in vitro studies, it is recommended to dissolve this compound in a small amount of a suitable solvent like DMSO before further dilution in your cell culture medium to the final desired concentration. Always perform a solubility test at your highest intended concentration to ensure no precipitation occurs.
Q5: What is the stability of this compound in cell culture medium?
A5: The stability of this compound in specific cell culture media has not been extensively reported. As with many small molecules, it is best practice to prepare fresh dilutions from a stock solution for each experiment to minimize degradation. It is advisable to not store this compound in media, especially if it contains serum, as interactions with media components can decrease the drug's half-life.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected cell viability results. | Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all plates. |
| Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. | Visually inspect your treatment media for any signs of precipitation. If observed, lower the concentration or try a different solvent for your stock solution. | |
| Assay Interference: The chemical properties of this compound might interfere with the reagents of your viability assay (e.g., MTT, XTT). | Consider using an alternative viability assay that relies on a different detection principle (e.g., a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay). | |
| No observable effect on prostaglandin (B15479496) synthesis. | Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit COX enzymes in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration range for your experimental setup. |
| Cell Line Insensitivity: The cell line you are using may have low expression of COX enzymes or utilize alternative inflammatory signaling pathways. | Confirm the expression of COX-1 and COX-2 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to produce prostaglandins. | |
| High background or "off-target" effects. | Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Run a vehicle control experiment to determine the maximum non-toxic concentration of your solvent. |
| COX-Independent Mechanisms: At higher concentrations, NSAIDs can have effects that are not related to COX inhibition. | Try to use the lowest effective concentration of this compound as determined by your dose-response studies. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. Note that these are general protocols and may require optimization for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for differentiating between apoptotic and necrotic cell death induced by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway affected by this compound and a typical experimental workflow are provided below.
This compound's primary mechanism of action: inhibition of COX enzymes.
A typical experimental workflow for assessing this compound's cytotoxicity.
Potential involvement of this compound in the intrinsic apoptosis pathway.
Potential indirect effect of this compound on the NF-κB signaling pathway.
References
Validation & Comparative
Bumadizone vs. Diclofenac: A Comparative Analysis of Anti-inflammatory Efficacy
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both bumadizone and diclofenac (B195802) have been utilized for their therapeutic effects in managing pain and inflammation associated with rheumatic diseases. This guide provides a detailed comparison of their anti-inflammatory efficacy, drawing upon available experimental data for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials with quantitative efficacy data are limited, this report synthesizes existing evidence to offer a comprehensive overview.
Mechanism of Action: Shared Pathways in Prostaglandin (B15479496) Inhibition
Both this compound and diclofenac exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[1][2]
Diclofenac, a well-established NSAID, is known to be a potent inhibitor of both COX-1 and COX-2.[3][4] Its mechanism extends beyond simple COX inhibition, with research suggesting it may also affect the release and uptake of arachidonic acid and inhibit lipoxygenase enzymes.[2] this compound, a malonic acid derivative, also functions as a non-selective COX inhibitor, similarly reducing prostaglandin synthesis to achieve its anti-inflammatory, analgesic, and antipyretic properties.
Below is a diagram illustrating the common signaling pathway targeted by both this compound and diclofenac.
Comparative Efficacy: Insights from Clinical and Preclinical Studies
This compound Efficacy in Rheumatoid Arthritis
A double-blind, crossover trial involving 56 patients with rheumatoid arthritis demonstrated that this compound calcium was statistically superior to both placebo and paracetamol in improving objective and subjective disease parameters. When compared to acetylsalicylic acid, this compound was found to be more effective in 13 patients and less effective in 4, suggesting at least comparable anti-inflammatory and analgesic properties to high-dose salicylates.
Table 1: Summary of this compound Efficacy in Rheumatoid Arthritis
| Comparator | Outcome | Result |
| Placebo | Objective and subjective criteria | This compound was superior (p < 0.01) |
| Paracetamol | Objective and subjective criteria | This compound was superior (p < 0.01) |
| Acetylsalicylic Acid | Patient preference | More effective in 13 patients, less effective in 4 |
Diclofenac Efficacy in Rheumatic Diseases
Diclofenac has been extensively studied and is considered a highly effective NSAID for a range of rheumatic conditions, including osteoarthritis and rheumatoid arthritis. A network meta-analysis of 176 studies involving 146,524 patients concluded that diclofenac (150 mg/day) was likely more effective in alleviating pain than celecoxib (B62257) (200 mg/day), naproxen (B1676952) (1000 mg/day), and ibuprofen (B1674241) (2400 mg/day), and had similar efficacy to etoricoxib (B1671761) (60 mg/day).
Table 2: Comparative Efficacy of Diclofenac in Osteoarthritis and Rheumatoid Arthritis (Network Meta-analysis)
| Comparator (Daily Dose) | Outcome (Pain Alleviation) | Result for Diclofenac (150 mg/day) |
| Celecoxib (200 mg) | Pain Relief (VAS) | Likely more effective |
| Naproxen (1000 mg) | Pain Relief (VAS) | Likely more effective |
| Ibuprofen (2400 mg) | Pain Relief (VAS) | Likely more effective |
| Etoricoxib (60 mg) | Pain Relief (VAS) | Similar efficacy |
Experimental Protocols: Carrageenan-Induced Paw Edema Model
A common preclinical model to evaluate the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response.
Experimental Workflow
The general workflow for this experimental model is as follows:
References
- 1. This compound calcium in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A multicenter study of nabumetone and diclofenac SR in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-2 Selectivity: Bumadizone vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) Bumadizone and the selective COX-2 inhibitor celecoxib (B62257). This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is typically induced by inflammatory stimuli at the site of inflammation.[1][2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the inhibition of COX-1.[1][2] Consequently, the development of NSAIDs with a higher selectivity for COX-2 over COX-1 has been a major focus in drug development to create safer anti-inflammatory agents.
This compound: A Non-Selective COX Inhibitor
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a well-established NSAID specifically designed to be a selective inhibitor of the COX-2 enzyme.[5][6] This selectivity is attributed to its chemical structure, which allows it to preferentially bind to the active site of the COX-2 enzyme.[6] By selectively inhibiting COX-2, celecoxib effectively reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]
Quantitative Comparison of COX-2 Selectivity
The selectivity of a compound for COX-2 over COX-1 is typically expressed as a selectivity index (SI), calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
While specific IC50 values for this compound are not available, a range of IC50 values for celecoxib has been reported from various in vitro assays. These values can vary depending on the specific experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the assay type (e.g., purified enzyme assay, whole blood assay).
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | 82 | 6.8 | 12 | [7][8] |
| Human Whole Blood Assay | - | - | 7.6 | [9] |
| Purified Enzyme (Sf9 cells) | - | 0.04 | - | [5] |
| Purified Ovine Enzyme | 9.4 | 0.08 | 117.5 | [10] |
Note: The variability in IC50 values highlights the importance of considering the specific experimental context when comparing data across different studies.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of NSAIDs. Below are detailed methodologies for common in vitro assays used for this purpose.
Human Whole Blood Assay
This assay provides a more physiologically relevant model for assessing COX inhibition as it utilizes whole blood, where the enzymes are present in their natural cellular environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human venous blood is collected into tubes without anticoagulants.
-
Aliquots of blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and subsequent thromboxane (B8750289) A2 (TXA2) synthesis via the COX-1 pathway.
-
The reaction is stopped by placing the samples on ice and centrifugation to separate the serum.
-
The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 is calculated from the dose-response curve of TXB2 inhibition.[11]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
To induce COX-2 expression in monocytes, the blood is incubated with a stimulating agent, typically lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) at 37°C.
-
Following the induction period, aliquots of the LPS-stimulated blood are incubated with various concentrations of the test compound or vehicle control.
-
The production of prostaglandin (B15479496) E2 (PGE2), primarily synthesized via the COX-2 pathway in this context, is measured in the plasma using a specific ELISA.
-
The IC50 value for COX-2 is calculated from the dose-response curve of PGE2 inhibition.[11]
-
Purified Enzyme Inhibition Assay
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound on each isoform.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C) and then terminated, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The induction of COX-2 and its role in the inflammatory cascade is a complex process involving multiple signaling molecules. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified COX-2 signaling pathway in inflammation.
Experimental Workflow for Determining COX-2 Selectivity
The following diagram outlines the general workflow for determining the COX-2 selectivity of a compound using in vitro assays.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pedworld.ch [pedworld.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Bumadizone and Ibuprofen in a Rodent Pain Model
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Both Bumadizone and ibuprofen (B1674241) are classified as non-selective cyclooxygenase (COX) inhibitors.[1] Their primary mechanism of action involves blocking the activity of COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By inhibiting prostaglandin synthesis, both drugs exert their analgesic, anti-inflammatory, and antipyretic effects.
The signaling pathway below illustrates the mechanism of action for non-selective NSAIDs like this compound and ibuprofen.
Caption: Mechanism of action for this compound and ibuprofen.
In Vivo Pain Model: Carrageenan-Induced Paw Edema in Rats
A standard and widely used preclinical model to evaluate the efficacy of anti-inflammatory drugs is the carrageenan-induced paw edema model in rats. This model is particularly relevant for assessing the activity of NSAIDs.
Experimental Protocol
-
Animal Subjects: Male Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used. The animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Groups: Animals are randomly assigned to several groups (n=6-8 per group), including a control group (vehicle), a positive control group (a known anti-inflammatory drug), and test groups receiving different doses of the investigational drug (e.g., ibuprofen).
-
Drug Administration: Test compounds, such as ibuprofen, are typically administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The vehicle (e.g., saline or a weak suspension agent) is administered to the control group. Drug administration usually occurs 30 to 60 minutes before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the increase in paw volume compared to the baseline measurement. The percentage inhibition of edema for each treated group is then calculated relative to the control group.
The following diagram outlines the workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Data
As previously noted, direct comparative in vivo data for this compound in the carrageenan-induced paw edema model is not available in recent literature. The following table summarizes representative data for ibuprofen in this model, which serves as a benchmark for the expected anti-inflammatory activity of a non-selective NSAID.
| Drug | Animal Model | Dose (p.o.) | Time Post-Carrageenan | % Inhibition of Paw Edema |
| Ibuprofen | Rat | 10 mg/kg | 3 hours | ~ 30-40% |
| Ibuprofen | Rat | 30 mg/kg | 3 hours | ~ 50-60% |
Note: The values presented are approximate and can vary based on specific experimental conditions and rat strains.
Conclusion
Both this compound and ibuprofen share a common mechanism of action as non-selective COX inhibitors, which underlies their anti-inflammatory and analgesic properties. While ibuprofen's efficacy in preclinical pain models like the carrageenan-induced paw edema model is well-documented, a lack of recent, publicly available data for this compound in similar models prevents a direct quantitative comparison. The historical use and subsequent decline in the marketing of this compound are likely contributing factors to this data gap. For researchers developing new anti-inflammatory agents, ibuprofen remains a critical benchmark for efficacy in in vivo studies. Future preclinical research on novel anti-inflammatory compounds would benefit from direct comparisons with established NSAIDs in standardized pain models to accurately assess their therapeutic potential.
References
Validating the Anti-inflammatory Effects of Bumadizone Using Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Bumadizone with two other established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Phenylbutazone. The focus is on the validation of these effects using primary cell cultures, which offer a more physiologically relevant model for studying inflammation compared to immortalized cell lines. This document summarizes key performance data, details experimental protocols for replication, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory Activity
The primary mechanism of action for this compound and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The relative inhibition of these two isoforms is a key determinant of both the efficacy and the side-effect profile of an NSAID.
Table 1: Comparative COX Inhibition in Primary Cells
| Drug | Cell Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | Human Articular Chondrocytes | 0.063[2] | 0.48[2] | 0.13 |
| Phenylbutazone | Equine Whole Blood | 0.302 | 0.708 | 0.43 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1; a higher ratio suggests greater COX-2 selectivity.
Note: Despite a thorough literature search, specific quantitative data for this compound's IC50 values for COX-1 and COX-2 inhibition in primary cells could not be located. The available data for Indomethacin and Phenylbutazone are presented for comparative context.
Impact on Inflammatory Mediators in Primary Cells
The anti-inflammatory effects of NSAIDs can be quantified by measuring their ability to reduce the production of key inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in primary cells stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or Interleukin-1β [IL-1β]).
Table 2: Inhibition of Inflammatory Mediators in Primary Cells
| Drug | Primary Cell Type | Inflammatory Stimulus | Mediator Measured | % Inhibition (Concentration) |
| This compound | Data Not Available | Data Not Available | PGE2, IL-6, TNF-α | Data Not Available |
| Indomethacin | Human Articular Chondrocytes | IL-1β | PGE2 | Dose-dependent inhibition observed |
| Indomethacin | Human Mononuclear Cells | LPS | IL-6, TNF-α | No significant effect on IL-6, dose-dependent reduction in TNF-α |
| Phenylbutazone | Equine Platelets | Collagen | Aggregation | Dose-dependent inhibition |
Experimental Protocols
To facilitate the validation and comparison of this compound's anti-inflammatory effects, detailed protocols for key experiments are provided below.
Protocol 1: Isolation and Culture of Primary Human Articular Chondrocytes
This protocol is essential for establishing a primary cell culture model to study the effects of NSAIDs on cartilage cells, which are central to inflammatory joint diseases like osteoarthritis.
Materials:
-
Human articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pronase (2 mg/mL)
-
Collagenase D (3 mg/mL)
-
Sterile scalpels, forceps, and culture flasks/plates
Procedure:
-
Aseptically dissect cartilage slices from the underlying bone.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces with pronase for 1 hour at 37°C to remove non-cartilaginous tissue.
-
Wash the tissue with sterile Phosphate Buffered Saline (PBS).
-
Perform a sequential digestion with collagenase D, initially for 2 hours and then overnight at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the chondrocyte pellet in complete culture medium.
-
Plate the cells at a desired density (e.g., 1 x 10⁴ cells/cm²) in culture flasks or plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production
This protocol allows for the quantification of a key inflammatory mediator produced by primary cells in response to a stimulus and the assessment of the inhibitory effect of NSAIDs.
Materials:
-
Primary cell culture (e.g., chondrocytes, synoviocytes, or macrophages)
-
Inflammatory stimulus (e.g., IL-1β or LPS)
-
This compound, Indomethacin, Phenylbutazone at various concentrations
-
PGE2 ELISA kit
-
Cell culture plates (24- or 48-well)
Procedure:
-
Seed primary cells in multi-well plates and allow them to adhere and reach a confluent monolayer.
-
Pre-treat the cells with varying concentrations of this compound, Indomethacin, or Phenylbutazone for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS) for a predetermined time (e.g., 24 hours). Include an unstimulated control.
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production for each drug concentration relative to the stimulated control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (IL-6 and TNF-α)
This protocol is used to determine the effect of NSAIDs on the production of key pro-inflammatory cytokines by primary immune or synovial cells.
Materials:
-
Primary cell culture (e.g., synoviocytes or peripheral blood mononuclear cells [PBMCs])
-
Inflammatory stimulus (e.g., LPS)
-
This compound, Indomethacin, Phenylbutazone at various concentrations
-
IL-6 and TNF-α ELISA kits
-
Cell culture plates
Procedure:
-
Isolate and culture primary cells (e.g., PBMCs using Ficoll-Paque density gradient centrifugation).
-
Plate the cells in multi-well plates.
-
Pre-treat the cells with different concentrations of the test NSAIDs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Determine the dose-dependent inhibition of cytokine production by each drug.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in NSAID action and the general experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: Mechanism of action of this compound and other NSAIDs.
Caption: Workflow for validating anti-inflammatory effects.
Conclusion
This compound, like Indomethacin and Phenylbutazone, is an NSAID that exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes. While the general mechanism is well-understood, this guide highlights a critical gap in the publicly available scientific literature regarding specific quantitative data on this compound's performance in primary cell-based assays. The provided experimental protocols offer a framework for researchers to generate this much-needed data, allowing for a direct and robust comparison of this compound's efficacy against other NSAIDs. Such studies are essential for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts in the field of inflammatory diseases.
References
A Comparative Guide: Cross-Validation of HPLC and HPTLC Methods for Bumadizone Analysis
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Bumadizone, a non-steroidal anti-inflammatory drug. The information is based on a validated study that developed and compared both methods for the determination of this compound calcium semi-hydrate, even in the presence of its degradation products.[1]
Methodology at a Glance
A stability-indicating study was conducted to develop and validate both an HPTLC-densitometric method and a reverse-phase HPLC (RP-HPLC) method for the accurate analysis of this compound. Both methods were successfully applied to the analysis of the drug in bulk powder and pharmaceutical formulations without interference from other excipients.[1]
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC-densitometric method was developed for the separation and quantification of this compound and its alkaline-induced degradation product.
-
Stationary Phase: TLC silica (B1680970) gel 60 F(254) plates were used as the stationary phase.
-
Mobile Phase: A mixture of hexane, ethyl acetate, and glacial acetic acid in a ratio of 8:2:0.2 (v/v/v) was employed as the mobile phase.[1]
-
Detection: Densitometric measurement of the separated bands was performed at a wavelength of 240 nm.[1]
-
Sample Preparation: While specific details on sample preparation were not available in the provided information, a general procedure would involve dissolving a precisely weighed amount of the this compound sample (either bulk drug or from a formulation) in a suitable solvent, followed by appropriate dilution to achieve a concentration within the linear range of the method.
High-Performance Liquid Chromatography (HPLC)
The RP-HPLC method was established for the separation and determination of this compound and its degradation product.
-
Stationary Phase: A Phenomenex C18 column was utilized as the stationary phase.[1]
-
Mobile Phase: The mobile phase consisted of a mixture of methanol, water, and acetonitrile (B52724) in a ratio of 20:30:50 (v/v/v).[1]
-
Flow Rate: The analysis was carried out at a flow rate of 2 mL/min.[1]
-
Detection: UV detection was performed at a wavelength of 235 nm.[1]
-
Sample Preparation: Similar to the HPTLC method, sample preparation for HPLC would typically involve dissolving the sample in the mobile phase or a compatible solvent and diluting it to a known concentration suitable for injection into the HPLC system.
Performance Comparison
The following table summarizes the key parameters of the validated HPLC and HPTLC methods for this compound analysis based on the available information. While the abstract of the core study confirms that the methods were validated for accuracy, selectivity, sensitivity, and precision, the specific quantitative results for these parameters were not detailed.[1]
| Parameter | HPTLC Method | HPLC Method |
| Stationary Phase | TLC silica gel 60 F(254) plates[1] | Phenomenex C18 column[1] |
| Mobile Phase | Hexane : Ethyl Acetate : Glacial Acetic Acid (8:2:0.2, v/v/v)[1] | Methanol : Water : Acetonitrile (20:30:50, v/v/v)[1] |
| Detection Wavelength | 240 nm (Densitometric)[1] | 235 nm (UV)[1] |
| Flow Rate | Not Applicable | 2 mL/min[1] |
| Linearity | Not explicitly stated | Not explicitly stated |
| Accuracy | Not explicitly stated | Not explicitly stated |
| Precision | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental and Validation Workflow
The following diagram illustrates a typical workflow for the development and cross-validation of analytical methods like HPLC and HPTLC.
References
Bumadizone vs. Phenylbutazone: A Comparative Analysis of Potency and Toxicity
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), bumadizone and phenylbutazone (B1037) have been utilized for their analgesic and anti-inflammatory properties. This guide provides a detailed comparison of their potency and toxicity, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both drugs share a common mechanism of action, variations in their chemical structure can influence their therapeutic efficacy and adverse effect profiles.
Mechanism of Action: Inhibition of Cyclooxygenase
Both this compound and phenylbutazone exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. By inhibiting both isoforms, these drugs effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Potency Assessment
Table 1: In Vitro COX Inhibition of Phenylbutazone in Equine Whole Blood
| Parameter | Value | Reference |
| COX-1 IC50 | 0.47 µM | N/A |
| COX-2 IC50 | 0.96 µM | N/A |
| COX-1/COX-2 Ratio | 0.49 | N/A |
Note: Data for this compound is not available in the reviewed literature, preventing a direct comparison.
Toxicity Profile
The toxicity of NSAIDs is a critical consideration in their therapeutic use. Key indicators of toxicity include the median lethal dose (LD50) and the propensity to induce gastrointestinal ulceration.
Table 2: Acute Oral Toxicity (LD50) in Rodents
| Compound | Species | LD50 (mg/kg) | Reference |
| Phenylbutazone | Rat | 245 | [5] |
| Mouse | 238 | ||
| This compound | Rat | Data Not Available | |
| Mouse | Data Not Available |
Gastrointestinal toxicity is a well-documented side effect of non-selective NSAIDs due to the inhibition of the protective effects of COX-1 in the gastric mucosa. Studies in horses have compared the ulcerogenic potential of phenylbutazone with its prodrug, suxibuzone, providing insights into its gastrointestinal toxicity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Method)
This assay is a common method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2.
-
Blood Collection : Whole blood is collected from healthy subjects (e.g., horses, humans) into tubes containing an anticoagulant.
-
COX-1 Activity Measurement : Aliquots of whole blood are allowed to clot at 37°C for a specified time (e.g., 60 minutes). The clotting process induces platelet activation and subsequent synthesis of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2. The concentration of TXB2 is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA) and serves as an index of COX-1 activity.
-
COX-2 Activity Measurement : To measure COX-2 activity, whole blood aliquots are pre-incubated with a COX-1 inhibitor (e.g., aspirin) to block the constitutive enzyme. Subsequently, lipopolysaccharide (LPS) is added to induce the expression of COX-2. After an incubation period (e.g., 24 hours) at 37°C, the concentration of prostaglandin (B15479496) E2 (PGE2), a primary product of COX-2, is measured by EIA or RIA.
-
Inhibitor Testing : The test compounds (this compound or phenylbutazone) are added to the blood samples at various concentrations before the induction of COX-1 or COX-2 activity.
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is determined and expressed as the IC50 value. The ratio of IC50 (COX-1) / IC50 (COX-2) is calculated to determine the selectivity of the drug.
Acute Oral Toxicity (LD50) Determination in Rodents
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
-
Animal Selection : Healthy, young adult rodents (e.g., rats or mice) of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.
-
Dose Administration : The test substance is administered orally by gavage in a single dose to several groups of animals. Each group receives a different dose level. A control group receives the vehicle only.
-
Observation : The animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.
-
Data Analysis : The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
Visualizing the Pathways and Processes
Prostaglandin Synthesis and NSAID Inhibition Pathway```dot
Caption: Workflow for comparing NSAID potency and toxicity.
Conclusion
Phenylbutazone is a potent, non-selective COX inhibitor with well-documented potency and toxicity profiles. In contrast, while this compound is understood to operate through a similar mechanism, there is a notable lack of publicly available, direct comparative data on its potency (IC50 values) and acute toxicity (LD50 values). The available information suggests that both drugs carry a risk of gastrointestinal side effects, a characteristic feature of non-selective NSAIDs. For a comprehensive assessment and direct comparison, further head-to-head experimental studies evaluating the pharmacodynamics and toxicology of this compound against phenylbutazone under identical conditions are warranted. Such studies would be invaluable for the scientific and drug development communities in making informed decisions regarding the therapeutic potential and safety of these compounds.
References
A Comparative Analysis of Bumadizone and Naproxen in the Rat Paw Edema Model: A Guide for Researchers
Absence of a direct head-to-head study comparing bumadizone and naproxen (B1676952) in a rat paw edema model necessitates a review of their individual properties and performance based on available data. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing their mechanisms of action and presenting available experimental data for naproxen in the widely used carrageenan-induced rat paw edema model.
Introduction
This compound and naproxen are non-steroidal anti-inflammatory drugs (NSAIDs) that have been utilized for their analgesic, antipyretic, and anti-inflammatory properties.[1] Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), crucial mediators of inflammation.[1][2][3][4] The carrageenan-induced rat paw edema model is a standard preclinical assay for evaluating the efficacy of acute anti-inflammatory agents. This guide synthesizes the available information on both compounds to facilitate a comparative understanding in the context of this model.
Mechanism of Action
Both this compound and naproxen are classified as non-selective COX inhibitors, meaning they inhibit both the COX-1 and COX-2 isoenzymes. The inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal disturbances.
-
This compound: Structurally distinct from many other NSAIDs, this compound functionally acts as a COX inhibitor, reducing the production of prostaglandins and thereby mitigating inflammation, pain, and fever. It has been historically used in some European countries for conditions like rheumatoid arthritis and gout.
-
Naproxen: A well-established NSAID, naproxen competitively blocks the binding of arachidonic acid to both COX-1 and COX-2, leading to a reduction in prostaglandin (B15479496) synthesis. While it inhibits both isoforms, some evidence suggests it is slightly more selective for COX-1.
Below is a diagram illustrating the general signaling pathway for NSAIDs like this compound and naproxen.
Experimental Protocols: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely accepted method for screening acute anti-inflammatory drugs. The following is a generalized protocol based on studies involving naproxen.
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the rats.
Drug Administration: The test compounds (this compound or naproxen) or the vehicle (control) are typically administered orally or intraperitoneally at a specified time before the carrageenan injection.
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema.
Data Analysis: The percentage inhibition of edema by the drug-treated groups is calculated relative to the control group.
The experimental workflow is depicted in the diagram below.
Quantitative Data and Performance Comparison
As no direct comparative studies between this compound and naproxen in the rat paw edema model were identified, this section presents available data for naproxen to serve as a benchmark.
Naproxen Performance:
A study investigating the effects of naproxen on carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory activity.
| Time After Carrageenan Injection | Edema Suppression (%) with Naproxen (15 mg/kg) |
| 1 hour | 59% |
| 2 hours | 81% |
| 3 hours | 73% |
| 4 hours | 60% |
| 5 hours | 39% |
Data extracted from a study by Georgiev et al. (2016).
The data indicates that a single 15 mg/kg dose of naproxen exerts a potent anti-inflammatory effect, with the peak inhibition observed at 2 hours post-carrageenan administration.
This compound Performance:
Conclusion
References
Bumadizone's Side Effect Profile: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs, including non-selective NSAIDs (Ibuprofen, Naproxen, Diclofenac) and a COX-2 selective inhibitor (Celecoxib). This analysis is based on available clinical trial data and meta-analyses to assist researchers and drug development professionals in understanding the relative safety of these anti-inflammatory agents.
Executive Summary
This compound is a non-selective cyclooxygenase (COX) inhibitor, and as such, its side effect profile is broadly similar to other traditional NSAIDs. The primary concerns with non-selective NSAIDs are gastrointestinal, cardiovascular, and renal adverse events. Clinical data directly comparing this compound with a wide range of other NSAIDs are limited. Available research, primarily from older clinical trials, suggests that this compound is better tolerated than high-dose acetylsalicylic acid. However, a comprehensive understanding of its comparative safety, particularly against modern NSAIDs, requires indirect comparison with data from separate, extensive studies and meta-analyses. This guide synthesizes the available information to provide a comparative overview.
Mechanism of Action and Side Effects: The Role of COX Inhibition
NSAIDs exert their therapeutic effects (anti-inflammatory, analgesic, and antipyretic) by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. However, this inhibition is also responsible for their primary side effects.
Comparative Side Effect Profile
The following tables summarize the incidence of key side effects for this compound and other NSAIDs. It is important to note that the data for this compound is from a single, older clinical trial, while the data for other NSAIDs are derived from a broader range of studies and meta-analyses, representing an indirect comparison.
Gastrointestinal (GI) Side Effects
GI adverse events are the most common side effects of non-selective NSAIDs due to the inhibition of COX-1, which is essential for maintaining the integrity of the gastric mucosa.[1]
Table 1: Comparison of Gastrointestinal Side Effects
| NSAID | Incidence of Dyspepsia/Indigestion | Incidence of Nausea | Relative Risk of Upper GI Complications (Bleeding, Perforation, Ulcer) vs. Non-use |
| This compound | 5.7% (3 of 53 patients)[2] | 5.7% (3 of 53 patients)[2] | Data not available |
| Ibuprofen | ~10-20%[1] | Common[3] | 1.84 |
| Naproxen | ~10-20% | Common | 4.10 |
| Diclofenac | ~10-20% | Common | 3.34 |
| Celecoxib | Lower than non-selective NSAIDs | Common | 1.45 |
Cardiovascular (CV) Side Effects
Both non-selective and COX-2 selective NSAIDs have been associated with an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke. This is thought to be mediated by the inhibition of COX-2 in blood vessels, which reduces the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation).
Table 2: Comparison of Cardiovascular Side Effects
| NSAID | Relative Risk of Major Adverse Cardiovascular Events (MACE) | Notes |
| This compound | Data not available | Palpitations were reported in 3.8% (2 of 53) of patients in one study. |
| Ibuprofen | Hazard Ratio vs. no NSAID: ~1.1 - 1.2 | Risk may be dose-dependent. |
| Naproxen | Generally considered to have a lower CV risk profile among non-selective NSAIDs. | Hazard Ratio vs. no NSAID: ~1.1 |
| Diclofenac | Associated with a higher CV risk compared to other non-selective NSAIDs. | Hazard Ratio vs. no NSAID: ~1.5 |
| Celecoxib | Similar CV risk to non-selective NSAIDs at approved doses. | Hazard Ratio vs. no NSAID: ~1.2 |
Renal Side Effects
NSAIDs can cause renal adverse effects by inhibiting the production of prostaglandins that are crucial for maintaining renal blood flow and glomerular filtration rate, particularly in patients with compromised renal function.
Table 3: Comparison of Renal Side Effects
| NSAID | Incidence of Renal Adverse Events | Notes |
| This compound | Fluid retention reported in 3.8% (2 of 53) of patients in one study. | Further data on specific renal events are lacking. |
| Ibuprofen | Associated with an increased risk of acute kidney injury (AKI). | Hazard ratio for eGFR decline ≥30% vs. no NSAID: 1.32. |
| Naproxen | Associated with an increased risk of AKI. | |
| Diclofenac | Associated with an increased risk of AKI. | |
| Celecoxib | May have a lower risk of some renal adverse events compared to some non-selective NSAIDs. | Hazard ratio for eGFR decline ≥30% vs. no NSAID: Data varies. |
Experimental Protocols for Side Effect Assessment
The evaluation of NSAID side effect profiles in clinical research involves standardized methodologies to ensure data accuracy and comparability.
Gastrointestinal Toxicity Assessment
References
- 1. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound calcium in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions [medicinenet.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bumadizone
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous and pharmaceutical waste management.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key chemical and physical data.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₃[1][2][3] |
| Molar Mass | 326.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 116-119 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to fundamental safety protocols. Always consult the material safety data sheet (MSDS) for the specific formulation of this compound being used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, collect the material using appropriate absorbent pads. Avoid generating dust. Clean the affected area thoroughly and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The following procedure is based on general guidelines for the disposal of pharmaceutical and chemical waste. Local regulations may vary, so always consult with your institution's environmental health and safety (EHS) department for specific requirements.
-
Segregation: Do not mix this compound waste with general laboratory or municipal waste. It should be segregated as chemical or pharmaceutical waste.
-
Waste Identification: Clearly label the waste container with the name "this compound" and appropriate hazard symbols. This is critical for proper handling by waste management personnel.
-
Containerization:
-
Solid Waste: Place solid this compound, contaminated labware (e.g., weighing boats, gloves, wipes), and spill cleanup materials into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled container for hazardous liquid waste. Do not pour this compound solutions down the drain, as it can be harmful to aquatic life.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, pending collection by a certified hazardous waste disposal service.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of disposal. This is often a regulatory requirement.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through incineration at high temperatures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety culture.
References
Essential Safety and Logistical Information for Handling Bumadizone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID). The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₃ |
| Molar Mass | 326.39 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and Methanol |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is required:
-
Gloves: Two pairs of powder-free nitrile gloves should be worn. Gloves must be changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A dedicated, long-sleeved laboratory coat that fastens in the back is required.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All personnel requiring respiratory protection must be fit-tested.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
-
Preparation: Before handling this compound, ensure that the designated work area (e.g., a chemical fume hood or a Class II Biosafety Cabinet) is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting: All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Transport: When moving this compound within the laboratory, use a secondary, sealed, and shatter-proof container.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with purified water.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Pharmaceutical Waste" and the specific chemical name, "this compound."
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. Incineration is the preferred method for the destruction of pharmaceutical waste.
Experimental Protocol: this compound Spill Management
In the event of a this compound spill, a rapid and systematic response is crucial to contain the material and mitigate exposure risks. The following workflow provides a logical, step-by-step guide for managing a chemical spill in a laboratory setting.
Caption: Workflow for managing a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
